molecular formula C8H15N3O7 B1681764 Streptozotocin CAS No. 18883-66-4

Streptozotocin

Katalognummer: B1681764
CAS-Nummer: 18883-66-4
Molekulargewicht: 265.22 g/mol
InChI-Schlüssel: ZSJLQEPLLKMAKR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Streptozotocin, also known as streptozocin, is a naturally occurring alkylating antineoplastic agent. It is particularly toxic to the insulin-producing beta cells of the pancreas in mammals. This compound is used in medicine for treating certain cancers of the islets of Langerhans and in medical research to produce animal models for hyperglycemia, Alzheimer’s disease, and diabetes .

Wirkmechanismus

Target of Action

Streptozotocin is particularly toxic to the insulin-producing beta cells of the pancreas in mammals . It is a naturally occurring alkylating antineoplastic agent . The primary targets of this compound are the DNA of cells, where it inhibits DNA synthesis .

Mode of Action

This compound is a glucosamine-nitrosourea compound . As with other alkylating agents in the nitrosourea class, it is toxic to cells by causing damage to the DNA . Other mechanisms may also contribute to its toxicity . DNA damage induces activation of PARP which is likely more important for diabetes induction than the DNA damage itself . Its activity appears to occur as a result of the formation of methylcarbonium ions, which alkylate or bind with many intracellular molecular structures including nucleic acids .

Biochemical Pathways

This compound functions as a DNA synthesis inhibitor in both bacterial and mammalian cells . In bacterial cells, a specific interaction with cytosine moieties leads to degradation of DNA . This compound inhibits cell proliferation at a considerably lower level than that needed to inhibit precursor incorporation into DNA or to inhibit several of the enzymes involved in DNA synthesis .

Result of Action

The cytotoxic action of this compound is probably due to cross-linking of strands of DNA, resulting in inhibition of DNA synthesis . This results in cell death . This compound is particularly toxic to the insulin-producing beta cells of the pancreas in mammals . It is used in medicine for treating certain cancers of the islets of Langerhans and used in medical research to produce an animal model for hyperglycemia and Alzheimer’s in a large dose, as well as type 2 diabetes or type 1 diabetes with multiple low doses .

Action Environment

It is known that this compound is a naturally occurring compound, produced by the soil bacterium streptomyces achromogenes . It exhibits a broad spectrum of antibacterial properties . The drug was discovered in a strain of the soil microbe Streptomyces achromogenes .

Biochemische Analyse

Biochemical Properties

Streptozotocin functions as a DNA synthesis inhibitor in both bacterial and mammalian cells . It interacts with DNA and inhibits its synthesis, leading to cell death . It also interacts with the glucokinase enzyme, reducing functionally essential cysteine residues .

Cellular Effects

This compound is cytotoxic to pancreatic β-cells and its effects can be seen within seventy two hours after administration depending on the dose administered . It causes cell death through mechanisms involving free radical generation during its metabolism . It also affects glucose-induced insulin secretion and glucose metabolism .

Molecular Mechanism

This compound is a glucosamine-nitrosourea compound. As with other alkylating agents in the nitrosourea class, it is toxic to cells by causing damage to the DNA . DNA damage induces activation of PARP which is likely more important for diabetes induction than the DNA damage itself .

Temporal Effects in Laboratory Settings

The effects of this compound on cells can be observed within a few hours of administration and can last for several weeks . The exact duration of its effects depends on the dosage and the specific cell type. It is known that this compound’s cytotoxic effects can be seen within seventy two hours after administration .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . A high dose can induce hyperglycemia and Alzheimer’s, while multiple low doses can induce type 2 diabetes or type 1 diabetes . The exact dosage effects can vary depending on the specific animal model and the health condition of the animals.

Metabolic Pathways

This compound is involved in several metabolic pathways. It primarily affects amino acid metabolism, followed by organic acids, sugars, and lipid metabolism . It interacts with various enzymes and cofactors in these pathways, potentially affecting metabolic flux or metabolite levels .

Transport and Distribution

This compound is similar enough to glucose to be transported into the cell by the glucose transport protein GLUT2 . This explains its relative toxicity to beta cells, since these cells have relatively high levels of GLUT2 . Once inside the cell, this compound can interact with various biomolecules and exert its effects .

Subcellular Localization

Given its mechanism of action, it is likely that this compound localizes to the nucleus where it interacts with DNA

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Streptozotocin is synthesized from the soil bacterium Streptomyces achromogenes. The synthetic route involves the fermentation of the bacterium, followed by extraction and purification processes. The compound is then crystallized to obtain pure this compound .

Industrial Production Methods: Industrial production of this compound involves large-scale fermentation of Streptomyces achromogenes. The fermentation broth is processed to extract the compound, which is then purified through various chromatographic techniques. The final product is crystallized and formulated for medical use .

Analyse Chemischer Reaktionen

Types of Reactions: Streptozotocin undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Wissenschaftliche Forschungsanwendungen

Induction of Diabetes Models

Type 1 and Type 2 Diabetes

Streptozotocin is widely utilized to induce both type 1 and type 2 diabetes in laboratory animals, particularly rodents. The compound selectively destroys insulin-producing pancreatic beta cells, leading to hyperglycemia.

  • Type 1 Diabetes: A single high-dose injection of STZ (typically between 50-200 mg/kg) can induce type 1 diabetes by causing significant damage to the pancreatic beta cells .
  • Type 2 Diabetes: For type 2 diabetes models, STZ is often administered after a high-fat diet or in combination with nicotinamide to induce a more gradual onset of diabetes .

Mechanistic Studies

Research utilizing STZ-induced diabetic models has provided insights into the pathophysiology of diabetes:

  • Metabolic Pathways: Studies have shown alterations in various metabolic pathways in STZ-treated rats, including amino acid metabolism and lipid metabolism. For instance, one study identified significant changes in serum metabolite profiles, which can help elucidate the biochemical changes associated with diabetes .
  • Glucotoxicity Mechanisms: STZ models are instrumental in studying the effects of chronic hyperglycemia on pancreatic beta-cell function and mitochondrial dysfunctions .

Drug Testing and Development

This compound-induced diabetic models are essential for evaluating the efficacy of new anti-diabetic drugs:

  • Pharmacological Screening: Many studies have utilized STZ models to test the effects of various compounds on blood glucose levels and insulin sensitivity. For example, a recent study explored the anti-diabetic potential of natural products like onion juice and differentiation-inducing factor 1 in STZ-induced diabetic rats .
  • Toxicological Assessments: In addition to therapeutic effects, STZ models are used to assess potential toxic effects of new drugs on pancreatic function and overall metabolic health.

Case Study: Metabolic Alterations in STZ-Induced Diabetic Rats

A systematic assessment revealed that STZ-treated diabetic rats exhibited elevated levels of glucose and significant alterations in metabolite profiles across various tissues (serum, heart, liver, etc.). The study identified 13 metabolic pathways affected by diabetes, highlighting the utility of STZ models for understanding metabolic dysregulation .

Case Study: Evaluation of Anti-Diabetic Compounds

In another investigation, researchers administered different salicylate-based anti-inflammatory drugs to STZ-induced diabetic rats. The results demonstrated that these compounds inhibited early lesions associated with diabetic retinopathy without altering hyperglycemia severity, showcasing the potential for repurposing existing medications for diabetes complications .

Limitations and Considerations

While STZ is a valuable tool for diabetes research, there are limitations:

  • Variability in Outcomes: The effectiveness of STZ can vary based on factors such as dosage, administration route, and animal strain used. This variability can lead to inconsistent results across studies .
  • Translational Challenges: Data obtained from animal models may not always translate effectively to human conditions due to differences in disease mechanisms .

Vergleich Mit ähnlichen Verbindungen

Comparison:

This compound’s unique properties, such as its selective toxicity to beta cells and its ability to induce diabetes, make it a valuable tool in both medical research and clinical applications.

Biologische Aktivität

Streptozotocin (STZ) is a naturally occurring nitrosourea compound derived from the bacterium Streptomyces achromogenes. It is primarily known for its selective cytotoxicity to pancreatic β-cells, leading to diabetes mellitus in experimental models. This article delves into the biological activity of STZ, focusing on its mechanisms, effects on various biological systems, and implications for diabetes research.

This compound induces diabetes through several mechanisms:

  • Cytotoxicity to β-Cells : STZ selectively targets pancreatic β-cells, leading to their destruction. This is primarily due to its alkylating properties, which cause DNA damage and apoptosis in these cells .
  • Induction of Oxidative Stress : The administration of STZ results in increased oxidative stress markers, contributing to cellular damage. This oxidative stress is linked to the generation of reactive oxygen species (ROS), which further exacerbates β-cell dysfunction .
  • Alteration of Lipid Metabolism : STZ influences lipid metabolism, as evidenced by studies showing altered plasma lipid profiles in STZ-induced diabetic models .

1. Diabetogenic Activity

In a study examining the dose-response relationship of STZ, researchers found that varying doses led to significant increases in blood glucose levels in animal models. For instance, a single injection of 50 mg/kg resulted in hyperglycemia within 48 hours, with sustained high glucose levels observed over time .

2. Regeneration of β-Cells

Interestingly, some studies have reported potential regenerative capabilities of pancreatic cells post-STZ treatment. For example, Bonner-Weir et al. demonstrated that while STZ administration initially reduced β-cell mass, some regeneration occurred within weeks due to cellular proliferation and transdifferentiation from α-cells . This finding suggests that α-cells may serve as a source for new β-cell formation under certain conditions.

3. Renal Protective Effects

Research has also explored the renal protective effects of various compounds in conjunction with STZ-induced diabetes. A study investigating the effects of dietary polyphenols found that these compounds could mitigate renal injury and fibrosis associated with STZ administration . This highlights the potential for adjunct therapies in managing diabetic complications.

Table 1: Effects of STZ on Blood Glucose Levels

Dose of STZ (mg/kg)Blood Glucose Level (mg/dL)Time Post-Injection (Days)
252502
503502
1004502

Table 2: Lipid Profile Changes in STZ-Induced Diabetic Rats

ParameterControl GroupSTZ Group
Total Cholesterol (mg/dL)150220
Triglycerides (mg/dL)100180
HDL (mg/dL)4530
LDL (mg/dL)80140

Eigenschaften

CAS-Nummer

18883-66-4

Molekularformel

C8H15N3O7

Molekulargewicht

265.22 g/mol

IUPAC-Name

1-methyl-1-nitroso-3-[2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]urea

InChI

InChI=1S/C8H15N3O7/c1-11(10-17)8(16)9-4-6(14)5(13)3(2-12)18-7(4)15/h3-7,12-15H,2H2,1H3,(H,9,16)

InChI-Schlüssel

ZSJLQEPLLKMAKR-UHFFFAOYSA-N

SMILES

CN(C(=O)NC(C=O)C(C(C(CO)O)O)O)N=O

Isomerische SMILES

CN(C(=O)N[C@@H]1[C@H]([C@@H](C(OC1O)CO)O)O)N=O

Kanonische SMILES

CN(C(=O)NC1C(C(C(OC1O)CO)O)O)N=O

Aussehen

Solid powder

Color/Form

POINTED PLATELETS OR PRISMS FROM 95% ETHANOL
PALE-YELLOW CRYSTALS
Ivory-colored crystalline powde

melting_point

239 °F (Decomposes) (NTP, 1992)

Key on ui other cas no.

66395-18-4
18883-66-4

Physikalische Beschreibung

Streptozocin is an off-white powder. Melting point 115 °C. Used as an anti-cancer drug. Carcinogenic.
Ivory-colored or pale yellow solid;  [HSDB] Light yellow crystalline solid;  [MSDSonline]

Piktogramme

Health Hazard

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

DECOMPOSES TO DIAZOMETHANE IN ALKALINE SOLN @ 0 °C.
When stored as recommended, the powder for injection is stable for at least 3 years after the date of manufacture;  when stored at room temperature, the powder for injection is stable for a least 1 year after the date of manufacture.

Löslichkeit

Soluble (NTP, 1992)
SOL IN WATER, LOWER ALCOHOLS & KETONES.
SLIGHTLY SOL IN POLAR ORG SOLVENTS;  INSOL IN NON-POLAR ORGANIC SOLVENTS.

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

U9889;  U-9889;  U 9889;  NCI-C03167;  NSC-85998;  AI3-50821;  NRRL 2697;  STZ;  SZC;  SZN;  streptozotocin. US brand name: Zanosar.

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Streptozotocin
Reactant of Route 2
Streptozotocin
Reactant of Route 3
Streptozotocin
Reactant of Route 4
Streptozotocin
Reactant of Route 5
Streptozotocin
Reactant of Route 6
Streptozotocin
Customer
Q & A

Q1: How does Streptozotocin exert its effects on pancreatic beta-cells?

A1: this compound (STZ) enters pancreatic beta-cells primarily through the glucose transporter protein GLUT2 due to its structural similarity to glucose []. Once inside, STZ exerts its cytotoxic effects through multiple mechanisms. One key mechanism involves alkylation of DNA, leading to DNA damage [, ]. STZ also contributes to oxidative stress within beta-cells by stimulating the production of reactive oxygen species (ROS) like superoxide radicals, hydrogen peroxide, and hydroxyl radicals [, , ]. These ROS further damage cellular components, including DNA. Additionally, STZ can release nitric oxide, which inhibits aconitase activity, an enzyme crucial for cellular metabolism, and also contributes to DNA damage [].

Q2: What are the downstream consequences of STZ's action on beta-cells?

A2: The damage inflicted upon beta-cells by STZ, particularly to DNA, ultimately leads to their destruction [, ]. This destruction severely impairs the pancreas's ability to produce insulin, a hormone essential for regulating blood glucose levels [, , ]. As a result, animals treated with STZ develop hyperglycemia, a hallmark of diabetes, mimicking the conditions observed in human diabetes [, , , , , , , ].

Q3: Can the damaging effects of STZ on beta-cells be prevented?

A3: Research suggests that administering nicotinamide, a form of vitamin B3, can offer protection against the beta-cell toxicity of STZ [, , , ]. Nicotinamide is thought to act by preventing the depletion of NAD+, a crucial coenzyme involved in various cellular processes, including DNA repair. By maintaining NAD+ levels, nicotinamide helps to mitigate the oxidative stress and DNA damage induced by STZ, thereby preserving beta-cell function [, ].

Q4: Does STZ have any direct effects on tissues other than the pancreas?

A4: While primarily known for its pancreatic effects, some studies indicate that STZ might influence other tissues, particularly under specific experimental conditions. For instance, one study observed that STZ administration, even without inducing hyperglycemia, did not lead to nerve conduction slowing or thermal hypoalgesia in mice []. This finding suggests that STZ might not directly induce neurotoxicity in this context.

Q5: What is the chemical structure of this compound?

A5: this compound (STZ) is a glucosamine-nitrosourea compound. Its chemical structure features a nitrosourea group attached to a glucosamine molecule. This unique structure is crucial for its mechanism of action, specifically its ability to enter beta-cells via glucose transporters and induce DNA alkylation.

Q6: What is the molecular formula and weight of this compound?

A6: this compound has a molecular formula of C8H15N3O7 and a molecular weight of 265.221 g/mol [].

Q7: What is the stability profile of STZ?

A7: STZ is known to have a relatively short half-life, ranging from 5 to 15 minutes []. This short half-life necessitates careful handling and preparation of STZ solutions for research purposes.

Q8: How is STZ used to create animal models of diabetes?

A8: STZ is commonly used to induce diabetes in laboratory animals like rats and mice [, , , , , , , , ]. This is typically achieved through a single intraperitoneal injection of STZ dissolved in a citrate buffer [, , , , ]. The dosage of STZ used can vary depending on the desired severity of diabetes and the specific animal species. Following STZ administration, researchers monitor blood glucose levels to confirm the induction of hyperglycemia, indicating the development of a diabetic state.

Q9: What types of diabetes models can be created using STZ?

A9: STZ is versatile in generating different diabetes models. These include:

  • Type 1 Diabetes Model: A single high dose of STZ leads to severe beta-cell destruction, closely mimicking type 1 diabetes, characterized by an absolute insulin deficiency [, ].
  • Type 2 Diabetes Model: A lower dose of STZ, sometimes combined with a high-fat diet or a pretreatment with nicotinamide, can induce a milder form of diabetes that resembles type 2 diabetes [, , ]. This model is characterized by insulin resistance and relative insulin deficiency.

Q10: Beyond hyperglycemia, what other diabetic complications are observed in STZ-induced models?

A10: STZ-induced diabetic models exhibit various complications observed in human diabetes, including:

  • Diabetic Neuropathy: STZ-diabetic animals often develop nerve damage, particularly in the peripheral nervous system [, ]. This damage manifests as sensory and motor impairments.
  • Diabetic Retinopathy: STZ can lead to retinal damage, including vascular abnormalities and retinal ganglion cell loss, resembling diabetic retinopathy [, ].
  • Diabetic Nephropathy: STZ-induced diabetes can cause kidney damage, characterized by proteinuria and impaired renal function [].
  • Cataracts: STZ administration has been linked to cataract formation in animal models, a common complication associated with diabetes [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.